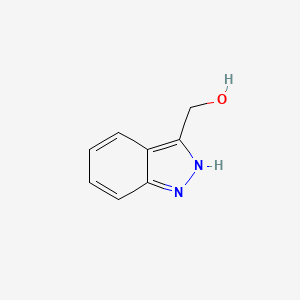

(1H-吲唑-3-基)甲醇

描述

The compound (1H-indazol-3-yl)methanol is a derivative of 1H-indazole, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The indazole moiety is known to be a core structure in many pharmacologically active compounds, and its derivatives, including those with a methanol group, have been explored for their biological activities and synthesis methods.

Synthesis Analysis

The synthesis of N1-CH2OH derivatives of NH-indazoles, which include (1H-indazol-3-yl)methanol, has been studied in aqueous hydrochloric acid solutions. The addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde has been experimentally studied using solution and solid-state NMR, as well as crystallography. The formation mechanism of these derivatives was determined, and for the first time, 2-substituted derivatives were characterized by multinuclear NMR. Theoretical calculations supported the experimental observations, providing a sound basis for understanding the reaction mechanism .

Molecular Structure Analysis

The molecular structure of (1H-indazol-3-yl)methanol derivatives has been elucidated using various spectroscopic techniques. The first X-ray structures of four (1H-indazol-1-yl)methanol derivatives have been reported, which contributes significantly to the understanding of the molecular conformation and the electronic structure of these compounds .

Chemical Reactions Analysis

The reactivity of (1H-indazol-3-yl)methanol derivatives can be inferred from studies on similar indazole derivatives. For instance, imidazole derivatives, which share some structural similarities with indazoles, have been synthesized and converted into carbonyl compounds. This indicates that (1H-indazol-3-yl)methanol derivatives could potentially undergo similar transformations, acting as masked forms of carbonyl groups or as synthons for other functional groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1H-indazol-3-yl)methanol are not detailed in the provided papers, the studies on related compounds offer some insights. For example, the electrochemical utilization of methanol as a C1 source in the synthesis of heterocycles suggests that methanol derivatives, including those of indazole, could be involved in similar electrocatalytic processes . Additionally, the unexpected methylation of hydroxyls in triazole alcohol derivatives containing a ferrocenyl moiety indicates that methanol can act as a methylating agent under certain conditions, which could be relevant for the chemical behavior of (1H-indazol-3-yl)methanol .

科学研究应用

化学反应研究

使用核磁共振和晶体学研究了NH-吲唑烷的反应,包括(1H-吲唑-3-基)甲醇衍生物与甲醛的反应。这些研究揭示了N1-CH2OH衍生物形成的机制,表征了2-取代衍生物,并报道了四个(1H-吲唑-1-基)甲醇衍生物的首个X射线结构(Alkorta et al., 2022)。

催化

(1H-吲唑-3-基)甲醇已被用于催化剂的开发。例如,创造了一种三(1-苄基-1H-1,2,3-三唑-4-基)甲醇配体,与CuCl形成稳定的复合物,作为Huisgen 1,3-双极环加成的催化剂表现出高效性(Ozcubukcu et al., 2009)。

合成新化合物

使用(1H-吲唑-3-基)甲醇衍生物开发了新的合成方法。例如,一项研究提出了合成4-吲唑基-1,3,4-三取代吡唑和异噁唑基衍生物(Hote & Lokhande, 2014)。

电化学

(1H-吲唑-3-基)甲醇衍生物在电化学中有应用。报道了一种利用甲醇作为C1源合成2,3-二氢喹唑啉-4(1H)-酮的过程,展示了这类衍生物在电催化合成中的多功能性(Liu et al., 2021)。

缓蚀

(1H-吲唑-3-基)甲醇衍生物,如(1-苄基-1H-1,2,3-三唑-4-基)甲醇,已被研究作为酸性介质中金属的缓蚀剂。这些衍生物表现出有效的缓蚀性能(Ma et al., 2017)。

药物化学

在药物化学领域,研究了(1H-吲唑-3-基)甲醇衍生物的各种应用。例如,研究集中在通过钯催化羰基化合成3-吲唑基羧酸酯和酰胺,表明了潜在的药用应用(Buchstaller et al., 2011)。

膜研究

研究了甲醇衍生物,包括(1H-吲唑-3-基)甲醇,对生物和合成膜中脂质动力学的影响。这些研究对于理解溶剂在生物膜和蛋白脂质研究中的作用至关重要(Nguyen et al., 2019)。

安全和危害

作用机制

Target of Action

Indazole derivatives, which include (1h-indazol-3-yl)methanol, have been found to exhibit a wide variety of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive activities, and more .

Mode of Action

It has been shown that an indazol-3-ol derivative strongly inhibited the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that (1H-indazol-3-yl)methanol may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that (1H-indazol-3-yl)methanol may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The introduction of certain groups to indazole derivatives can efficiently alter the pharmacokinetic parameters of drugs, modulate the acid-base equilibrium constants and lipid-water partition coefficients, and form intramolecular hydrogen and ionic bonds, thus improving the water solubility, alkalinity, and biological activity of compounds .

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that (1H-indazol-3-yl)methanol may have various molecular and cellular effects.

属性

IUPAC Name |

2H-indazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAIOOKNXAXEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363641 | |

| Record name | (1H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64132-13-4 | |

| Record name | (1H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazol-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

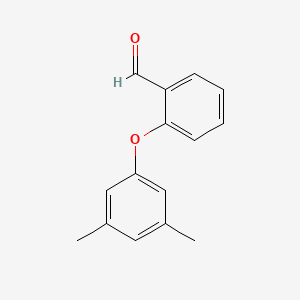

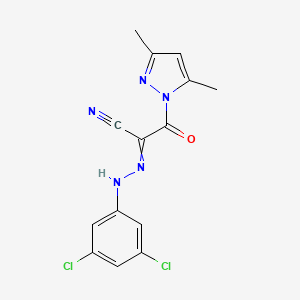

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)